molecular formula C11H7Cl2N B8384926 3-(3,5-Dichlorophenyl)pyridine

3-(3,5-Dichlorophenyl)pyridine

Cat. No.: B8384926
M. Wt: 224.08 g/mol
InChI Key: ZPURIAKTXSOXMM-UHFFFAOYSA-N
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Description

3-(3,5-Dichlorophenyl)pyridine (hereafter referred to as 3DPP) is a heterocyclic aromatic compound characterized by a pyridine ring substituted at the 3-position with a 3,5-dichlorophenyl group. This structural motif confers unique electronic and steric properties, making it a critical scaffold in medicinal chemistry and agrochemical research. Notably, 3DPP derivatives have been identified as potent furin inhibitors, with applications in antiviral and anticancer therapies . For instance, the derivative 3DPP-D (3-(3,5-dichlorophenyl)-pyridine) serves as a reference compound in molecular docking studies due to its co-crystallization with furin protease, highlighting its binding affinity and inhibitory efficacy .

Properties

Molecular Formula

C11H7Cl2N

Molecular Weight

224.08 g/mol

IUPAC Name

3-(3,5-dichlorophenyl)pyridine

InChI

InChI=1S/C11H7Cl2N/c12-10-4-9(5-11(13)6-10)8-2-1-3-14-7-8/h1-7H

InChI Key

ZPURIAKTXSOXMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: Substitution Patterns

The substitution pattern on the pyridine and phenyl rings significantly impacts bioactivity. Evidence from furin inhibitor studies reveals:

  • 3DPP analogs with pyridine at the 1-position and dichlorophenyl at 3,5-positions exhibit picomolar inhibitory activity (e.g., compounds 1–3 in Table 14), attributed to optimal steric alignment with the furin active site .
  • Inverse analogs (pyridine at 3,5-positions and dichlorophenyl at 1-position) demonstrate reduced potency , likely due to unfavorable interactions with the enzyme’s catalytic triad .
  • Chlorine placement on the phenyl ring : Analogs with 2,4- or 2,5-dichloro substitutions (e.g., 3-(2,4-dichlorophenyl)-1,1-dimethylurea) show divergent applications, such as herbicidal activity, but lack the furin inhibition profile of 3DPP .

Substituent Variations: Chlorine vs. Methyl Groups

Pyridine derivatives with methyl or mixed chloro-methyl substituents exhibit distinct pharmacological properties:

  • (E)-Methyl 3-(2-chloro-5-methylpyridin-3-yl)acrylate () demonstrates agrochemical utility but lacks the dichlorophenyl group critical for furin inhibition.
  • 3DPP derivatives outperform methyl-substituted analogs in binding affinity due to the electron-withdrawing effects of chlorine, which enhance electrostatic interactions with furin’s catalytic domain .

Heterocyclic Core Modifications

Replacing the pyridine ring with other heterocycles alters bioactivity:

  • RP-32490 (3-(3,5-dichlorophenyl)-2,4-dioxo-1-imidazolidine-carboxamide, ) contains an imidazolidine-dione core instead of pyridine. While RP-32490 is a fungicidal metabolite, its mechanism diverges from 3DPP, underscoring the pyridine ring’s role in protease inhibition .
  • Neonicotinoids (e.g., imidacloprid, ) share chlorinated aromatic systems but target insect nicotinic acetylcholine receptors, unlike 3DPP’s furin-specific action .

Key Research Findings

Compound Bioactivity/Application Structural Feature Reference
3DPP-D Furin inhibitor (co-crystallized) Pyridine + 3,5-dichlorophenyl
RP-32490 Fungicidal metabolite Imidazolidine + 3,5-dichlorophenyl
(E)-Methyl 3-(2-chloro-5-methylpyridin-3-yl)acrylate Agrochemical intermediate Pyridine + chloro-methyl
Inverse 3DPP analogs Reduced furin inhibition Pyridine at 3,5-positions

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